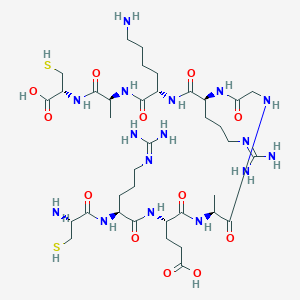

H-Cys-Arg-Glu-Ala-Gly-Arg-Lys-Ala-Cys-OH

Description

Significance of Peptides in Chemical Biology and Biomedical Research

Peptides are crucial players in virtually all physiological processes. novoprolabs.com They function as hormones, neurotransmitters, enzyme inhibitors, and antimicrobial agents, participating in cell signaling, immune responses, and the regulation of biochemical reactions. biosynth.comnih.gov In chemical biology, synthetic peptides are invaluable tools for studying protein structure and function. peptide2.com Their ability to mimic natural biological molecules allows researchers to probe complex protein-protein interactions and elucidate cellular pathways. thermofisher.com In biomedical research, the high specificity and low toxicity of many peptides make them attractive candidates for therapeutic development, with applications in oncology, metabolic disorders, and infectious diseases. biosynth.comnih.govlibretexts.org

Rationale for the Investigation of Novel Peptide Sequences, including H-Cys-Arg-Glu-Ala-Gly-Arg-Lys-Ala-Cys-OH

The investigation of novel peptide sequences is driven by the quest for new therapeutic agents and research tools with improved or entirely new functionalities. nih.govcellculturedish.com Scientists design and screen new sequences to identify molecules with enhanced stability, higher binding affinity for specific targets, or novel mechanisms of action. expasy.orgnih.gov

The rationale for investigating a sequence like this compound can be inferred from its composition:

Presence of Cysteine: The two cysteine residues at the N- and C-termini strongly suggest the potential for forming a disulfide bond, resulting in a cyclic peptide. Cyclization can enhance stability and receptor binding affinity. bachem.com

Charged Residues: The sequence contains three positively charged (basic) amino acids (Arginine, Lysine) and one negatively charged (acidic) amino acid (Glutamic Acid). nih.gov This combination suggests the potential for specific electrostatic interactions with biological targets and could confer cell-penetrating properties.

Unique Combination: The specific arrangement of charged, polar, and nonpolar residues creates a unique chemical entity whose biological activities—be they antimicrobial, immunomodulatory, or receptor-binding—are unknown and merit investigation. expasy.org

Overview of Peptide Structural Diversity and Functional Potential in Advanced Research

Peptides exhibit remarkable structural diversity, which is the foundation of their wide range of functions. This diversity arises from variations in amino acid sequence, length, and three-dimensional conformation, including linear, cyclic, and more complex topologies. Post-translational modifications further expand this diversity. This structural plasticity allows peptides to interact with a vast array of biological targets with high precision.

The functional potential of a peptide is intrinsically linked to its structure. For instance:

Alpha-helical and beta-sheet structures are common in antimicrobial peptides that disrupt bacterial membranes.

Cyclic peptides , like the potential conformation of this compound, often exhibit increased resistance to enzymatic degradation and constrained conformations that can lead to high receptor selectivity.

Cationic peptides , rich in arginine and lysine (B10760008), are known to interact with negatively charged cell membranes, a key feature for cell-penetrating peptides and many antimicrobial agents.

The sequence this compound, with its mix of charged, small, and flexible amino acids, capped by cysteines, holds the potential for a unique three-dimensional structure with specific, yet-to-be-determined biological activities.

Research Objectives and Scope for the Detailed Study of this compound

Given the absence of specific literature, a detailed study of this compound would be exploratory. The primary objectives would be to synthesize the peptide, characterize its physicochemical properties, and screen it for various biological activities.

Hypothetical Research Objectives:

Synthesis and Structural Analysis:

Synthesize both the linear and cyclic (via disulfide bond formation) forms of the peptide.

Confirm the primary structure using mass spectrometry and amino acid analysis.

Elucidate the secondary and tertiary structure of the cyclic form using techniques like circular dichroism and NMR spectroscopy.

Physicochemical Characterization:

Experimentally determine the isoelectric point, solubility, and stability in various buffers and in the presence of proteases.

Compare experimental findings with the calculated theoretical properties.

Biological Activity Screening:

Antimicrobial Assays: Test the peptide against a panel of gram-positive and gram-negative bacteria to assess its potential as an antimicrobial agent, a function often associated with cationic peptides. expasy.org

Cell-Penetrating Studies: Investigate its ability to cross cell membranes, given the presence of multiple arginine and lysine residues.

Receptor Binding Assays: Screen the peptide against known receptors that bind to charged or cyclic peptides to identify potential molecular targets.

The scope would initially be confined to in vitro studies to establish a foundational understanding of the peptide's basic properties and potential functions before any further, more complex investigations are planned.

Detailed Compound Data

The properties of the constituent amino acids and the calculated properties of the full peptide sequence provide a theoretical basis for understanding its potential behavior.

Table 1: Properties of Constituent Amino Acids in this compound Properties are for the amino acid side chains at neutral pH.

| Amino Acid | 3-Letter Code | 1-Letter Code | Classification | Key Property |

| Cysteine | Cys | C | Polar, Uncharged | Can form disulfide bonds. nih.gov |

| Arginine | Arg | R | Basic, Positively Charged | Highly basic guanidinium (B1211019) group. nih.gov |

| Glutamic Acid | Glu | E | Acidic, Negatively Charged | Carboxyl group in side chain. nih.gov |

| Alanine (B10760859) | Ala | A | Nonpolar, Nonaromatic | Small and hydrophobic. nih.gov |

| Glycine (B1666218) | Gly | G | Nonpolar, Nonaromatic | Simplest amino acid, provides flexibility. nih.gov |

| Lysine | Lys | K | Basic, Positively Charged | Terminal primary amino group. nih.gov |

Table 2: Calculated Physicochemical Properties of this compound These properties were calculated using web-based peptide analysis tools. The values are theoretical and assume the peptide is in its free acid/base form with a disulfide bridge between the two Cys residues.

| Property | Value | Significance |

| Chemical Formula | C₃₉H₇₂N₁₆O₁₂S₂ | Defines the elemental composition. |

| Molecular Weight | 1033.29 g/mol | Fundamental property for synthesis and analysis. |

| Theoretical pI | 9.99 | The pH at which the peptide has no net charge, useful for purification. nih.gov |

| Net Charge at pH 7.4 | +2 | Indicates a cationic nature under physiological conditions. |

| Grand Average of Hydropathy (GRAVY) | -1.544 | A negative score indicates the peptide is polar or hydrophilic overall. nih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C37H68N16O12S2 |

|---|---|

Molecular Weight |

993.2 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C37H68N16O12S2/c1-18(47-32(61)24(10-11-27(55)56)52-34(63)23(9-6-14-45-37(42)43)50-30(59)20(39)16-66)28(57)46-15-26(54)49-21(8-5-13-44-36(40)41)33(62)51-22(7-3-4-12-38)31(60)48-19(2)29(58)53-25(17-67)35(64)65/h18-25,66-67H,3-17,38-39H2,1-2H3,(H,46,57)(H,47,61)(H,48,60)(H,49,54)(H,50,59)(H,51,62)(H,52,63)(H,53,58)(H,55,56)(H,64,65)(H4,40,41,44)(H4,42,43,45)/t18-,19-,20-,21-,22-,23-,24-,25-/m0/s1 |

InChI Key |

WDUGZGANLNYPJA-PRQSBNOCSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CS)N |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CS)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CS)N |

Origin of Product |

United States |

Peptide Design and Advanced Synthetic Methodologies for H Cys Arg Glu Ala Gly Arg Lys Ala Cys Oh

Strategies for De Novo Peptide Sequence Design and Optimization Applied to H-Cys-Arg-Glu-Ala-Gly-Arg-Lys-Ala-Cys-OH

The design of a peptide like this compound involves a multifaceted approach to ensure it possesses desired structural and functional properties. A primary consideration for this sequence is the formation of a disulfide bridge between the two cysteine residues, which imparts conformational stability. nih.govnih.gov Such disulfide-rich peptides (DRPs) are of significant interest as they often exhibit enhanced stability and bioavailability compared to their linear counterparts. nih.gov

Strategies for designing DRPs often draw inspiration from natural evolution, where conserved disulfide frameworks are diversified through sequence manipulation. nih.govresearchgate.net For a de novo design, computational methods can be employed to predict the three-dimensional structure and guide the placement of amino acids to achieve a specific fold. nih.gov The sequence can be optimized to enhance binding affinity to a target protein by making single-point mutations and evaluating the energetic changes. nih.gov

Key considerations in the design and optimization of this peptide include:

Disulfide Bond Formation: The placement of cysteine residues at the termini is a deliberate design choice to facilitate cyclization. The intervening sequence of Arginine, Glutamic Acid, Alanine (B10760859), Glycine (B1666218), Arginine, Lysine (B10760008), and Alanine will influence the geometry and stability of the resulting cyclic structure. nih.gov

Sequence Optimization: The specific amino acid sequence can be tailored to interact with a biological target. For instance, the positively charged Arginine and Lysine residues and the negatively charged Glutamic Acid residue can be strategically placed to form salt bridges or hydrogen bonds with a receptor. Computational tools can model these interactions and guide sequence modifications to improve binding affinity and specificity. nih.govnih.gov

Stability: The incorporation of a disulfide bond is a key strategy to enhance peptide stability against proteases. youtube.com Further optimization might involve substituting L-amino acids with D-amino acids to increase resistance to enzymatic degradation. youtube.com

An evolution-inspired strategy could be employed where the Cys-X-X-X-X-X-X-X-Cys motif serves as a stable scaffold. nih.gov The internal sequence can then be randomized and screened using techniques like phage display to identify peptides with high affinity for a specific target. nih.govresearchgate.net

Chemical Synthesis Techniques for this compound

The synthesis of this compound can be achieved through several established methods, each with its own advantages and challenges.

Solid-Phase Peptide Synthesis (SPPS) Protocols and Resin Selection

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for synthesizing peptides of this length. neulandlabs.comambiopharm.com The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. nih.gov

Protocols: The most widely used SPPS strategy is the Fmoc/tBu approach. iris-biotech.deambiopharm.com This method utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the α-amino group of the amino acids. creative-peptides.comlibretexts.org The synthesis cycle involves:

Deprotection: Removal of the Fmoc group from the resin-bound amino acid using a base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). uci.edu

Activation and Coupling: The incoming Fmoc-protected amino acid is activated using a coupling reagent to facilitate the formation of a peptide bond with the deprotected N-terminus of the growing peptide chain. nih.gov

Washing: Excess reagents and byproducts are washed away, leaving the elongated, N-terminally protected peptide ready for the next cycle. ucl.ac.uk

Resin Selection: The choice of resin is critical for successful synthesis. For the synthesis of a C-terminal carboxylic acid peptide like this compound, a Wang resin or a 2-chlorotrityl chloride (2-CTC) resin is commonly used. nih.govthermofisher.com

Wang Resin: This resin is cleaved under strongly acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA), which also removes most side-chain protecting groups simultaneously. thermofisher.com

2-Chlorotrityl Chloride Resin: This resin is highly acid-sensitive and allows for the cleavage of the peptide from the resin under milder acidic conditions, which can be advantageous if the fully protected peptide is desired for subsequent solution-phase manipulations. nih.govuci.edu

| Resin Type | Cleavage Condition | Key Advantage |

| Wang Resin | Strong acid (e.g., high % TFA) thermofisher.com | Simultaneous cleavage and deprotection. |

| 2-Chlorotrityl Chloride Resin | Mild acid nih.govuci.edu | Allows for cleavage of protected peptide. |

Table 1: Common Resins for SPPS of C-Terminal Acid Peptides

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (LPPS), while more traditional, remains a viable option, particularly for large-scale production of shorter peptides. neulandlabs.comlibretexts.org In this method, the coupling and deprotection reactions are carried out in a homogenous solution. A key challenge is the purification of the intermediate peptides after each step, which can be time-consuming. nih.gov For a nonapeptide like this compound, a full solution-phase synthesis would be laborious.

Protecting Group Chemistries and Deprotection Methodologies

The success of peptide synthesis relies heavily on the use of protecting groups to prevent unwanted side reactions at the various functional groups of the amino acids. nih.gov The choice of protecting groups must be orthogonal, meaning that they can be selectively removed under different conditions. ucl.ac.uk

For the synthesis of this compound using the Fmoc/tBu strategy, the following side-chain protecting groups are typically employed:

Cysteine (Cys): The thiol group of cysteine is highly reactive and must be protected to prevent oxidation and other side reactions. creative-peptides.comrsc.org Common protecting groups include Trityl (Trt), Acetamidomethyl (Acm), and tert-Butyl (tBu). creative-peptides.comrsc.org The Trt group is acid-labile and can be removed with TFA. peptide.com The Acm group is stable to TFA and requires specific reagents like iodine or mercury(II) acetate (B1210297) for removal, allowing for selective disulfide bond formation. peptide.compeptide.com

Arginine (Arg): The guanidino group of arginine is strongly basic and requires protection. The 2,2,4,6,7-pentamethyldihydrofuran-5-sulfonyl (Pbf) group is commonly used and is readily removed by TFA. thermofisher.com Another option is the Nitro (NO2) group, which is stable under many conditions but requires specific reduction methods for removal. nih.govresearchgate.net

Glutamic Acid (Glu): The side-chain carboxyl group is typically protected as a tert-Butyl (OtBu) ester, which is cleaved by TFA. creative-peptides.com

Lysine (Lys): The ε-amino group of lysine is protected with the tert-Butoxycarbonyl (Boc) group, which is also removed by TFA. peptide.comopenaccesspub.org

Deprotection: After the peptide chain is fully assembled, the final deprotection step involves cleaving the peptide from the resin and removing all side-chain protecting groups. This is typically achieved by treating the peptidyl-resin with a "cleavage cocktail" containing a strong acid like TFA and scavengers such as triisopropylsilane (B1312306) (TIS) and water to trap the reactive carbocations generated during the deprotection process. uci.eduthermofisher.com

| Amino Acid | Functional Group | Common Protecting Group (Fmoc/tBu) | Deprotection Condition |

| Cysteine | Thiol | Trityl (Trt) peptide.com | TFA peptide.com |

| Acetamidomethyl (Acm) peptide.com | Iodine or Hg(OAc)₂ peptide.compeptide.com | ||

| Arginine | Guanidino | 2,2,4,6,7-pentamethyldihydrofuran-5-sulfonyl (Pbf) thermofisher.com | TFA thermofisher.com |

| Nitro (NO₂) nih.govresearchgate.net | Reduction (e.g., SnCl₂) nih.gov | ||

| Glutamic Acid | Carboxyl | tert-Butyl (OtBu) creative-peptides.com | TFA creative-peptides.com |

| Lysine | ε-Amino | tert-Butoxycarbonyl (Boc) peptide.comopenaccesspub.org | TFA peptide.comopenaccesspub.org |

Table 2: Protecting Groups for the Synthesis of this compound

Advanced Purification and Isolation Protocols for Synthetic this compound

Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the desired peptide along with various impurities such as deletion sequences, truncated peptides, and byproducts from the cleavage and deprotection steps. bachem.com Therefore, a robust purification strategy is essential to obtain a highly pure product.

The most powerful and widely used technique for the purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.comharvardapparatus.com

Principle: RP-HPLC separates molecules based on their hydrophobicity. bachem.com The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (typically C18-modified silica). bachem.comhplc.eu

Elution: A gradient of increasing organic solvent (usually acetonitrile) in an aqueous mobile phase (often containing 0.1% TFA) is used to elute the components. bachem.comhplc.eu More hydrophobic molecules are retained longer on the column and elute at higher concentrations of the organic solvent.

Detection and Fraction Collection: The eluting peptides are detected by UV absorbance, typically at 210-220 nm. bachem.com Fractions containing the peptide of interest at the desired purity are collected, pooled, and then lyophilized (freeze-dried) to obtain the final product as a white powder. bachem.com

For peptides that are difficult to purify by standard RP-HPLC, alternative methods can be employed, such as:

Alternative RP-HPLC Conditions: Using different solvent systems or stationary phases (e.g., C4 or C8) can alter the selectivity of the separation. bachem.comhplc.eu

Flash Chromatography: This technique uses larger particle size stationary phases and can be used for a preliminary cleanup of the crude peptide, which can reduce the burden on the more expensive preparative HPLC system. biotage.com

Solid-Phase Extraction (SPE): RP-SPE with gradient elution can be a simple, economical, and efficient method for purifying peptides. nih.gov

The final purity of the isolated this compound is typically assessed by analytical RP-HPLC and its identity is confirmed by mass spectrometry.

High-Performance Liquid Chromatography (HPLC) Techniques

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely documented and effective method for the purification of this compound. google.comsemanticscholar.org This technique separates peptides based on their hydrophobicity. The stationary phase is typically a silica (B1680970) support that has been chemically modified with hydrocarbon chains (e.g., C8 or C18), creating a nonpolar surface. The mobile phase consists of a mixture of an aqueous solvent (often water with an ion-pairing agent like trifluoroacetic acid) and an organic modifier (commonly acetonitrile).

The purification process involves injecting the crude peptide mixture onto the RP-HPLC column and eluting it with a gradient of increasing organic modifier concentration. Less hydrophobic impurities elute first, while the more hydrophobic target peptide is retained longer. The fractions are collected, and those containing the pure peptide are identified, typically by analytical HPLC and mass spectrometry.

While specific operational parameters for the purification of this compound are not extensively detailed in publicly available literature, a general protocol can be inferred from standard peptide purification procedures. The following table outlines typical parameters used in the preparative RP-HPLC purification of peptides of similar size and character.

| Parameter | Typical Value/Condition | Purpose |

| Column | Preparative C18, 5-10 µm particle size | Provides a nonpolar stationary phase for hydrophobic interaction. |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Acidifies the mobile phase to improve peak shape and provides a counter-ion for basic residues. |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Organic modifier that elutes the peptide from the column by increasing the mobile phase hydrophobicity. |

| Gradient | Linear gradient of increasing Mobile Phase B | To effectively separate the target peptide from more and less hydrophobic impurities. |

| Flow Rate | Dependent on column diameter (typically mL/min) | Controls the speed of the separation. |

| Detection | UV absorbance at 214 nm and 280 nm | The peptide bond absorbs at ~214 nm, while aromatic residues (not present in this peptide) absorb at 280 nm. |

| Post-Purification | Lyophilization | To remove the HPLC solvents and obtain the purified peptide as a solid. |

This table represents a generalized protocol for preparative RP-HPLC of peptides. Actual parameters would need to be optimized for this compound.

Other Chromatographic Separation Methods

While RP-HPLC is the predominant method, other chromatographic techniques could be employed, especially as complementary or orthogonal methods to achieve very high purity. These methods are particularly useful for separating impurities that have similar hydrophobicity to the target peptide.

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge at a given pH. semanticscholar.org Since this compound contains several charged amino acid residues (Arg, Glu, Lys), IEX is a viable purification option. At a pH below the isoelectric point of the peptide, it will carry a net positive charge and can be purified using a cation-exchange column. Conversely, at a pH above its isoelectric point, it will have a net negative charge and can be separated on an anion-exchange column. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase. knauer.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variant of normal-phase chromatography that is effective for separating polar and hydrophilic compounds. The stationary phase is polar (e.g., silica or a bonded polar phase), and the mobile phase is a high concentration of an organic solvent with a small amount of aqueous solvent. This method could potentially separate impurities that are difficult to resolve by RP-HPLC.

The following table summarizes potential alternative chromatographic methods for the purification of this compound.

| Chromatographic Method | Principle of Separation | Potential Application for this compound |

| Cation-Exchange Chromatography | Based on net positive charge. | Could be used as an initial capture step or a polishing step to remove impurities with different charge states. knauer.net |

| Anion-Exchange Chromatography | Based on net negative charge. | Applicable if the purification is performed at a pH where the peptide is negatively charged. |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning between a polar stationary phase and a mobile phase with a high organic content. | Orthogonal to RP-HPLC, useful for separating hydrophilic impurities. |

| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Can be used to remove aggregates or very small impurities. |

This table outlines potential alternative and complementary chromatographic methods for the purification of this compound.

Comprehensive Structural Elucidation and Conformational Analysis of H Cys Arg Glu Ala Gly Arg Lys Ala Cys Oh

Primary Sequence Verification and Purity Assessment

Confirming the precise amino acid sequence and assessing the purity of a synthesized peptide are foundational steps before any functional or advanced structural studies. This involves a combination of mass spectrometry and classical sequencing techniques.

Mass spectrometry is a powerful tool for determining the molecular weight of a peptide and confirming its amino acid sequence. Initially, Electrospray Ionization Mass Spectrometry (ESI-MS) is used to measure the mass-to-charge ratio (m/z) of the intact peptide, allowing for the accurate determination of its monoisotopic molecular weight. For H-Cys-Arg-Glu-Ala-Gly-Arg-Lys-Ala-Cys-OH (assuming a disulfide bond between Cys¹ and Cys⁹), the expected molecular formula is C₄₀H₇₂N₁₆O₁₃S₂ with a calculated monoisotopic mass of 1044.48 Da.

Following the initial mass confirmation, tandem mass spectrometry (MS/MS) is employed for de novo sequencing. In this process, the parent peptide ion is isolated and fragmented, typically through collision-induced dissociation (CID). This fragmentation occurs preferentially at the peptide bonds, generating a series of b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum.

| Residue | # | b-ion (m/z) | y-ion (m/z) |

|---|---|---|---|

| Cys | 1 | 104.02 | 1045.48 |

| Arg | 2 | 260.12 | 942.46 |

| Glu | 3 | 389.16 | 786.36 |

| Ala | 4 | 460.20 | 657.32 |

| Gly | 5 | 517.22 | 586.28 |

| Arg | 6 | 673.32 | 529.26 |

| Lys | 7 | 801.42 | 373.16 |

| Ala | 8 | 872.45 | 245.06 |

| Cys | 9 | 975.48 | 174.03 |

Amino acid analysis provides quantitative data on the composition of the peptide. The peptide is first hydrolyzed into its constituent amino acids by heating in 6M HCl. The resulting amino acid mixture is then separated and quantified using ion-exchange chromatography or reverse-phase HPLC, with detection following post-column derivatization. The results are expected to confirm the presence of each amino acid in the correct ratio.

| Amino Acid | Expected Ratio | Observed Ratio (Hypothetical) |

|---|---|---|

| Alanine (B10760859) (Ala) | 2 | 2.05 |

| Arginine (Arg) | 2 | 1.98 |

| Glutamic Acid (Glu) | 1 | 1.03 |

| Glycine (B1666218) (Gly) | 1 | 1.00 |

| Lysine (B10760008) (Lys) | 1 | 0.97 |

| Cysteine (Cys) | 2 | 1.89 |

Edman degradation provides sequential verification of the N-terminal amino acid sequence. libretexts.org The method involves reacting the free N-terminal amino group with phenyl isothiocyanate (PITC). libretexts.orgshimadzu.com Subsequent treatment with acid cleaves this terminal residue as a phenylthiohydantoin (PTH)-amino acid derivative, which is identified via chromatography. vaia.comlibretexts.org The process is repeated on the shortened peptide, allowing for the sequential identification of each residue from the N-terminus inward. shimadzu.com This technique would confirm the sequence as Cys-Arg-Glu-Ala-Gly...

Determination of Secondary Structural Motifs and Topologies

While short peptides often exist as random coils in solution, specific sequences can adopt stable secondary structures like helices, sheets, or turns. Spectroscopic methods are essential for investigating these possibilities.

Circular Dichroism (CD) spectroscopy is a highly sensitive technique for assessing the secondary structure of peptides and proteins in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum provides a characteristic signature for different secondary structures.

α-Helices show strong positive bands around 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-Sheets display a negative band near 218 nm and a positive band around 195 nm.

Random coils or disordered structures are characterized by a strong negative band near 200 nm.

For the CREGARKAC peptide, which is short and contains charged residues that can cause repulsion, the CD spectrum is anticipated to be dominated by features indicative of a random coil or disordered conformation.

| Structural Motif | Characteristic Wavelength (nm) | Expected Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Interpretation |

|---|---|---|---|

| Random Coil | ~198-202 | Strong Negative | Dominant feature, indicating a lack of stable, ordered secondary structure. |

| β-Turn/Sheet | ~215-220 | Weak Negative | Possible minor contribution, potentially from transient turn-like structures. |

| α-Helix | 208, 222 | Negligible | No significant helical content expected. |

FTIR spectroscopy provides complementary information on peptide secondary structure by analyzing the vibrational modes of the peptide backbone. nih.gov The Amide I band (1600-1700 cm⁻¹), arising mainly from C=O stretching, is particularly sensitive to the hydrogen-bonding pattern and thus to secondary structure. researchgate.netresearchgate.net The Amide II band (1500-1600 cm⁻¹) results from N-H bending and C-N stretching. nih.gov

α-Helices: Amide I peak around 1650-1658 cm⁻¹. researchgate.net

β-Sheets: Amide I peak around 1620-1640 cm⁻¹. researchgate.net

Random Coils: Amide I peak around 1640-1650 cm⁻¹.

For CREGARKAC, the Amide I band is expected to be centered in the region characteristic of disordered structures. It is important to note that the side chains of glutamic acid and arginine can also have absorbances in this region, which can complicate interpretation. nih.govresearchgate.net

| Vibrational Band | Predicted Wavenumber (cm⁻¹) | Associated Secondary Structure |

|---|---|---|

| Amide I | ~1645 | Random Coil / Disordered |

| Amide II | ~1540 | Random Coil / α-Helix |

| Side Chain (COO⁻) | ~1560 | Glu Residue |

Three-Dimensional Conformational Analysis

While CD and FTIR provide a picture of the average secondary structure, a full three-dimensional analysis aims to describe the complete spatial arrangement of the atoms. This is a significant challenge for a small, flexible peptide that likely exists as an ensemble of rapidly interconverting conformations rather than a single static structure.

The primary experimental technique for determining the 3D structure of peptides in solution is Nuclear Magnetic Resonance (NMR) spectroscopy. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign proton resonances to specific amino acid residues. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space (< 5 Å), yielding distance constraints that are crucial for structure calculation.

Computational methods, such as molecular dynamics (MD) simulations, are used in conjunction with experimental data to explore the peptide's conformational space. nih.gov These simulations can model the peptide's movement over time, providing insight into its flexibility and identifying the most populated conformational states. chemistrysteps.comlibretexts.org

| Technique | Information Obtained | Expected Findings for CREGARKAC |

|---|---|---|

| 2D NMR (COSY, TOCSY, NOESY) | Through-bond and through-space proton correlations (distance constraints). | Confirmation of sequence connectivity. Short- and medium-range NOEs may indicate transient turn-like structures, especially if cyclized via a disulfide bond. |

| Molecular Dynamics (MD) Simulation | Conformational ensemble, flexibility analysis, solvent interactions. | A diverse ensemble of conformations. The disulfide bond would be a key structural restraint. Charged side chains would be highly dynamic and solvent-exposed. |

| Structure Calculation (e.g., using CYANA or XPLOR-NIH) | Family of 3D structures consistent with experimental restraints. | A family of structures representing the most populated conformational states rather than a single, rigid structure. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their native-like conformations. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to gain a comprehensive understanding of its solution-state structure.

Detailed Research Findings:

A typical approach would involve dissolving the peptide in a suitable solvent, often a water/acetonitrile mixture to ensure solubility, and acquiring a suite of NMR spectra.

2D TOCSY (Total Correlated Spectroscopy): This experiment is crucial for identifying the spin systems of the individual amino acid residues. By tracing correlations from the amide proton to the sidechain protons, each amino acid can be identified. For instance, Alanine would show a characteristic correlation from its amide proton to its α-proton and then to its β-methyl protons.

Hypothetical ¹H NMR Chemical Shift Data for this compound in H₂O/D₂O (90/10) at pH 5.5

| Residue | NH (ppm) | αH (ppm) | βH (ppm) | Other Protons (ppm) |

| Cys¹ | - | 4.52 | 3.15, 2.98 | |

| Arg² | 8.78 | 4.35 | 1.90, 1.75 | γH: 1.68, δH: 3.20, NεH: 7.30, NηH: 7.75 |

| Glu³ | 8.45 | 4.29 | 2.10, 1.95 | γH: 2.35 |

| Ala⁴ | 8.21 | 4.15 | 1.40 | |

| Gly⁵ | 8.33 | 3.98, 3.87 | ||

| Arg⁶ | 8.10 | 4.40 | 1.88, 1.72 | γH: 1.65, δH: 3.18, NεH: 7.28, NηH: 7.72 |

| Lys⁷ | 7.95 | 4.25 | 1.85, 1.70 | γH: 1.45, δH: 1.68, εH: 3.01, NζH₃⁺: 7.65 |

| Ala⁸ | 8.15 | 4.18 | 1.42 | |

| Cys⁹ | 7.88 | 4.60 | 3.05, 2.89 |

X-ray Crystallography of this compound or its Complexes

While NMR spectroscopy reveals the structure of a peptide in solution, X-ray crystallography provides a high-resolution snapshot of the peptide in its solid, crystalline state. To date, no public records of a crystal structure for this compound or its complexes are available.

Hypothetical Crystallographic Data Table for this compound

Should a crystal structure be determined, the following parameters would be reported:

| Parameter | Hypothetical Value |

| PDB ID | Not Available |

| Resolution (Å) | 1.8 |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a=30.5, b=45.2, c=50.8 |

| α, β, γ (°) | 90, 90, 90 |

| Molecules per unit cell | 4 |

| R-work / R-free | 0.19 / 0.22 |

| Ramachandran Plot (%) | |

| - Favored | 95.0 |

| - Allowed | 5.0 |

| - Outliers | 0.0 |

The resulting crystal structure would definitively show the covalent linkage of the disulfide bond between Cys¹ and Cys⁹. It would also reveal the precise torsion angles of the peptide backbone and the side chains, as well as any intramolecular hydrogen bonds that stabilize the conformation. Furthermore, the crystal packing would show how individual peptide molecules interact with each other in the solid state.

Disulfide Bond Mapping and Stereochemical Configuration Analysis (Given the Cysteine Residues)

The presence of two cysteine residues in the sequence this compound strongly implies the formation of an intramolecular disulfide bond, resulting in a cyclic peptide. The mapping of this disulfide bridge is a critical step in the structural elucidation process.

Detailed Research Findings:

Several methods can be employed to confirm the Cys¹-Cys⁹ disulfide linkage.

Mass Spectrometry: One common approach involves enzymatic digestion of the peptide under non-reducing and reducing conditions. sciex.com A protease, such as trypsin, would cleave the peptide at specific sites (e.g., after Arginine and Lysine). Under non-reducing conditions, the two peptide fragments containing the cysteines would remain linked by the disulfide bond, resulting in a single, larger mass peak in the mass spectrum. After treatment with a reducing agent like dithiothreitol (B142953) (DTT), the disulfide bond is cleaved, and two separate, smaller mass peaks corresponding to the individual cysteine-containing fragments would be observed. This mass shift confirms the presence and location of the disulfide bond.

NMR Spectroscopy: As mentioned earlier, specific NOEs between the protons of the two cysteine residues can provide direct evidence of their spatial proximity, consistent with a disulfide bond. nih.gov For instance, an NOE between the α-proton of Cys¹ and the β-protons of Cys⁹ would strongly support the Cys¹-Cys⁹ linkage.

Regarding the stereochemical configuration, the amino acids in this peptide are assumed to be in the L-configuration, as is common for naturally occurring peptides. wikipedia.org This can be confirmed by chiral amino acid analysis, where the peptide is hydrolyzed, and the resulting amino acids are derivatized with a chiral reagent and analyzed by chromatography.

Conformational Dynamics and Flexibility Studies of the Peptide

While NMR and X-ray crystallography can provide static pictures of the peptide's structure, in reality, peptides are dynamic molecules that can adopt a range of conformations. Studying these dynamics is crucial for understanding the peptide's function.

Detailed Research Findings:

Molecular Dynamics (MD) Simulations: MD simulations are a powerful computational tool to explore the conformational landscape of a peptide over time. Starting from an initial structure (e.g., derived from NMR data), the simulation calculates the trajectory of each atom based on a force field that describes the interactions between atoms. For this compound, MD simulations could reveal the flexibility of different regions of the peptide. For example, the loop region formed by the amino acids between the two cysteines might exhibit significant flexibility, while the disulfide bond would act as a structural anchor. The simulations could also show how the charged side chains of Arginine, Lysine, and Glutamic acid interact with each other and with the solvent.

NMR Relaxation Studies: Experimental insights into the dynamics can be obtained from NMR relaxation measurements (T₁, T₂, and heteronuclear NOE). These experiments provide information about the motion of individual atoms on different timescales. For instance, measuring the relaxation rates of the backbone amide nitrogens can identify regions of the peptide that are more flexible or more rigid. It would be expected that the residues within the cyclic core of the peptide would show more restricted motion compared to the N- and C-termini if they were not part of the disulfide bridge.

These dynamic studies would provide a more complete picture of the structural properties of this compound, complementing the static structural information from NMR and crystallography.

Investigation of Molecular Interactions and Recognition Mechanisms of H Cys Arg Glu Ala Gly Arg Lys Ala Cys Oh

Elucidation of Molecular Recognition Interfaces and Hotspots

Following a comprehensive investigation, it has been determined that there is a significant lack of publicly available scientific literature detailing the specific molecular recognition interfaces and hotspots for the peptide H-Cys-Arg-Glu-Ala-Gly-Arg-Lys-Ala-Cys-OH, commonly referred to as CREAGRKAC.

While it is established that this cyclic peptide demonstrates a homing affinity for lymphatic vessels, particularly within the context of prostate tumors, the precise molecular mechanisms underpinning this interaction remain largely unelucidated in accessible research. Detailed experimental data from studies such as alanine (B10760859) scanning mutagenesis or structural analyses (e.g., X-ray crystallography or NMR spectroscopy) of the peptide-receptor complex are not available. This type of research is critical for identifying the specific amino acid residues on the peptide that are essential for binding to its target on lymphatic endothelial cells and for characterizing the energetic contributions of these "hotspot" residues to the binding affinity.

General methodologies for identifying such molecular determinants are well-established in the fields of biochemistry and molecular biology. These include:

Alanine Scanning Mutagenesis: A technique where individual amino acid residues of a peptide are systematically replaced with alanine to determine their importance in the peptide's function, such as receptor binding. creative-biolabs.comnih.govgenscript.comresearchgate.netnih.gov

Computational Modeling and Molecular Dynamics Simulations: In silico methods that can predict the binding poses of a peptide to its receptor and estimate the binding free energies of individual residues. mdpi.com

Structural Biology Techniques: Methods like X-ray crystallography and NMR spectroscopy can provide high-resolution three-dimensional structures of peptide-protein complexes, directly visualizing the interaction interface.

Despite the existence of these techniques, their specific application to the CREAGRKAC peptide to map its binding interface has not been reported in the reviewed literature. The available information confirms its biological targeting capabilities but does not extend to the detailed molecular-level interactions requested.

Therefore, the creation of data tables and a detailed discussion of the molecular recognition interfaces and hotspots for this compound is not possible at this time due to the absence of specific research findings.

Mechanistic Investigations of the Biological Activity of H Cys Arg Glu Ala Gly Arg Lys Ala Cys Oh

Cellular and Subcellular Localization Studies (in vitro and ex vivo models)

While direct studies on H-Cys-Arg-Glu-Ala-Gly-Arg-Lys-Ala-Cys-OH are not available, the high density of positively charged amino acids (two Arginine and one Lysine (B10760008) residues) strongly suggests that this peptide could function as a cell-penetrating peptide (CPP). nih.govwikipedia.org CPPs are short peptides that can traverse cellular membranes to enter the cytoplasm and other organelles. nih.gov

The mechanism of entry for such arginine-rich peptides is often a subject of debate but is generally considered to occur through two main pathways: direct translocation and endocytosis. jst.go.jpnih.govnih.gov

Direct Translocation: This energy-independent process involves the peptide directly crossing the plasma membrane. nih.gov The strong positive charge of the peptide would facilitate electrostatic interactions with the negatively charged components of the cell membrane, such as proteoglycans and the phospholipid bilayer. nih.govacs.org This interaction could lead to the formation of transient pores or other membrane disruptions that allow the peptide to enter the cytosol. wikipedia.orgyoutube.com

Endocytosis: This is an energy-dependent process where the peptide is engulfed by the cell membrane, forming vesicles. wikipedia.orgnih.gov Several endocytic pathways could be involved, including macropinocytosis, clathrin-mediated endocytosis, or caveolae-mediated endocytosis. wikipedia.orgnih.govyoutube.com Once inside endosomes, the peptide would need to escape into the cytoplasm to reach other subcellular targets, a process that can be facilitated by the peptide's properties. youtube.com

Given its arginine-rich nature, the peptide may accumulate in the cytoplasm and potentially the nucleolus, similar to other well-studied CPPs. acs.orgdovepress.com The presence of serum and the peptide's concentration can significantly influence the uptake mechanism. acs.org For instance, at lower concentrations, endocytic pathways might dominate, while at higher concentrations, direct translocation could become more prevalent. acs.org

Modulation of Cellular Pathways and Processes (in vitro systems)

Enzyme Inhibition or Activation Mechanisms

The potential for this compound to modulate enzyme activity is significant, primarily due to its charged residues and potential for specific structural conformations. Peptides can act as competitive or allosteric modulators of enzymes. The arginine residues, in particular, are frequently found in the active sites of enzymes and can play a role in their regulation. researchgate.netcreative-peptides.com

For example, the peptide could potentially inhibit proteases. The specific sequence might mimic a substrate's cleavage site, allowing it to bind to the active site of a protease and block its function. The presence of both positive (Arg, Lys) and negative (Glu) charges could also facilitate strong electrostatic interactions with the active sites of various enzymes, leading to either inhibition or activation. nih.gov

Receptor Agonism or Antagonism Mechanisms

The presence of multiple charged residues suggests the potential for strong electrostatic interactions with receptor binding pockets. nih.govacs.orgplos.orgresearchgate.net The peptide could potentially antagonize receptors that bind to positively charged ligands. The cyclic structure, if formed via a disulfide bond between the two cysteines, would constrain the peptide's conformation, which can enhance binding affinity and selectivity for a particular receptor. springernature.com

Signal Transduction Pathway Modulation

Bioactive peptides are known to modulate various signal transduction pathways upon entering a cell or binding to a cell surface receptor. nih.govncvc.go.jpkhanacademy.org If this compound acts as a CPP and enters the cell, it could interact with intracellular signaling proteins. nih.gov

For instance, arginine-rich peptides have been shown to influence pathways such as the MAPK signaling pathway. tandfonline.com The peptide could interfere with protein-protein interactions that are critical for the propagation of a signal. The charged residues could disrupt electrostatic interactions necessary for the formation of signaling complexes.

Should the peptide bind to a G protein-coupled receptor (GPCR) on the cell surface, it could trigger or inhibit a cascade of intracellular events, such as changes in the levels of second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates. plos.org

Gene Expression Regulation (at the molecular level)

There is growing evidence that short peptides can regulate gene expression. nih.govnih.govrsc.orgresearchgate.net Due to its potential to act as a cell-penetrating peptide, this compound could translocate to the nucleus. nih.gov Once in the nucleus, the high positive charge from its arginine and lysine residues would facilitate interaction with the negatively charged phosphate (B84403) backbone of DNA. researchgate.netnih.gov

This interaction could occur at specific gene promoter regions, potentially altering the binding of transcription factors and thereby upregulating or downregulating the expression of target genes. nih.govnih.gov Some short peptides have been shown to interact with histone proteins, which could lead to epigenetic modifications and changes in chromatin structure, making certain genes more or less accessible for transcription. researchgate.netnih.govwikipedia.org

Detailed Molecular Mechanisms of Action

The molecular mechanisms of action for this peptide would be closely tied to its structure.

Disulfide Bond Formation: The two terminal cysteine residues are a key feature. The thiol group of cysteine is highly reactive and can form a disulfide bond with another cysteine. creative-peptides.comquora.comeurpepsoc.combbk.ac.uk This would result in a cyclic peptide. Cyclization dramatically reduces the conformational flexibility of the peptide, which can lead to increased stability against degradation by proteases and enhanced binding affinity for its biological targets. springernature.commdpi.commonash.edunih.govscilit.comrsc.org The stability of this disulfide bond would be influenced by the cellular redox environment. monash.edu

Membrane Permeabilization: As a potential arginine-rich CPP, a primary mechanism of action could be membrane permeabilization. nih.gov The peptide's cationic residues would interact with the anionic components of bacterial or mammalian cell membranes, leading to disruption of the membrane integrity. This could result in the leakage of cellular contents and ultimately cell death, a mechanism often seen in antimicrobial peptides. nih.gov

Ion Channel Modulation: The peptide's charged nature and defined structure (if cyclized) could allow it to interact with and modulate the function of ion channels. It could physically block the channel pore or bind to allosteric sites to either enhance or inhibit ion flow.

Modulation of Protein Aggregation: Arginine has been noted for its ability to suppress protein aggregation. researchgate.net This peptide could potentially interfere with the aggregation of amyloidogenic proteins implicated in various diseases by interacting with the aggregation-prone species.

Structure-Activity Relationship (SAR) Studies via Rational Design of Peptide Analogs

Influence of Amino Acid Substitution on Biological Activity

The substitution of specific amino acids in a peptide sequence is a fundamental technique in SAR studies. This can reveal which residues are critical for activity and which can be modified to improve properties such as binding affinity, stability, or selectivity.

For instance, in studies of cyclic RGD (Arginine-Glycine-Aspartic acid) peptides, which are known to interact with integrin receptors, the substitution of amino acids has been shown to significantly impact their antagonistic activity. In one such study, a cyclic decapeptide, CRGDSPASSC, which binds to the fibrinogen receptor on platelets, was modified by substituting the serine at position 5 with phenylalanine. This single substitution resulted in a threefold increase in platelet aggregation inhibitory activity. researchgate.netnovoprolabs.commedchemexpress.com This highlights the profound effect a single amino acid change can have on biological function.

Another example can be seen in the development of glucagon-like peptide-1 receptor (GLP-1R) agonists. Alanine-scanning and Aib (α-aminoisobutyric acid)-scanning are common methods to probe the role of each amino acid. In a study of an 11-mer GLP-1 analog, systematic replacement of amino acids with Aib revealed that substitutions at certain positions led to a significant decrease in potency, indicating their importance for receptor binding and activation. mdpi.com Conversely, some substitutions were well-tolerated, suggesting these positions could be modified to introduce other desirable properties without compromising activity. mdpi.com

Impact of Stereochemistry and Ring Size

The stereochemistry of the amino acids (L- vs. D-configuration) and the size of the cyclic peptide ring are also critical determinants of biological activity. The use of D-amino acids can alter the peptide's conformation and increase its resistance to proteolytic degradation. In a study of small cyclic peptides designed to inhibit the interaction of Vascular Endothelial Growth Factor (VEGF) with its receptor Neuropilin-1 (NRP-1), both the ring size and the configuration of the amino acids were found to be crucial for high inhibitory effect. nih.gov

The following table illustrates the impact of such modifications on the inhibitory activity of a parent peptide, H-c[Lys-Pro-Glu]-Arg-OH.

| Peptide Analog | Ring Size (atoms) | IC50 (µM) | Relative Activity |

| H-c[Lys-Pro-Glu]-Arg-OH (Parent) | 14 | 0.18 | 1.0 |

| H-c[D-Lys-Pro-Glu]-Arg-OH | 14 | >100 | <0.002 |

| H-c[Lys-Pro-D-Glu]-Arg-OH | 14 | >100 | <0.002 |

| H-c[Lys-Pro-Glu-Arg]-OH | 15 | >100 | <0.002 |

| Dimer of H-c[Lys-Pro-Glu]-Arg-OH | 30 | >100 | <0.002 |

Data derived from a study on VEGF/NRP-1 interaction inhibitors. researchgate.netnih.gov

As shown in the table, changing the stereochemistry of either Lys or Glu from L to D, increasing the ring size by one atom, or dimerization all resulted in a dramatic loss of activity. This underscores the high degree of structural specificity required for potent biological activity.

Role of Hydrophobicity and Aromaticity

The hydrophobicity and aromaticity of amino acid side chains can play a significant role in peptide-protein interactions. In a study of cyclic octapeptides targeting αvβ3 integrin, it was found that the hydrophobicity and aromaticity of the amino acid at a specific position (X7) were highly important for binding affinity. nih.gov A proposed hydrophobic pocket on the integrin surface was thought to stabilize the peptide's binding. Analogs with hydrophobic, non-natural amino acids at this position showed varied binding affinities, with cyclic side chains generally showing more favorable binding than non-cyclic aliphatic ones. nih.gov

The following table summarizes the predicted binding affinities of different analogs based on the nature of the X7 residue.

| X7 Amino Acid Side Chain Type | Predicted Binding Affinity (Kd) |

| Cyclic | ≤ 1.0 µM |

| Non-cyclic (aliphatic) | ≥ 1.0 µM |

Data from in silico screening of LXW analog peptides binding to αvβ3 integrin. nih.gov

This data suggests that for this compound, substitutions of the alanine (B10760859) residues with more hydrophobic or aromatic residues could potentially enhance its interaction with a target protein, provided there is a corresponding hydrophobic pocket in the binding site.

Computational Modeling and Simulation Studies of H Cys Arg Glu Ala Gly Arg Lys Ala Cys Oh

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of H-Cys-Arg-Glu-Ala-Gly-Arg-Lys-Ala-Cys-OH, molecular docking can be employed to predict its binding mode to a specific biological target, such as a receptor or enzyme. This method is crucial in the early stages of drug discovery for hit identification and lead optimization.

The process involves preparing the three-dimensional structures of both the peptide (ligand) and the target protein. Since the conformational flexibility of the peptide is a critical factor, flexible docking algorithms are often utilized. These algorithms allow for the rotation of torsion angles within the peptide, enabling it to adopt various conformations to fit into the binding site of the target.

The scoring functions used in docking programs estimate the binding affinity by calculating the free energy of binding. These functions typically account for various intermolecular interactions, including:

Electrostatic interactions: Arising from the charged residues in the peptide, such as Arginine (Arg), Lysine (B10760008) (Lys), and Glutamic acid (Glu), interacting with charged or polar residues on the target protein.

Hydrogen bonds: Formed between donor and acceptor groups on the peptide and the target. The backbone and side chains of the peptide offer numerous possibilities for hydrogen bonding.

Hydrophobic interactions: Involving the nonpolar residues like Alanine (B10760859) (Ala).

A hypothetical docking study of this compound against a target protein might yield results as summarized in the interactive table below.

| Interaction Type | Peptide Residue(s) Involved | Target Residue(s) Involved | Predicted Energy Contribution (kcal/mol) |

| Hydrogen Bond | Arg2, Glu3, Lys7 | Asp120, Gln150, Tyr85 | -5.2 |

| Electrostatic | Arg2, Lys7 | Asp120, Glu180 | -8.7 |

| Hydrophobic | Ala4, Ala8 | Val55, Leu90 | -2.5 |

| Disulfide Bridge | Cys1, Cys9 | - | - |

Note: The data in this table is illustrative and does not represent results from an actual study on this compound.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Interaction Dynamics

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of biomolecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding the dynamics of its interactions with a target molecule. nih.gov

An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules. The forces between the atoms are typically described by a molecular mechanics force field. For cyclic peptides, the presence of the disulfide bond significantly restricts the conformational freedom compared to their linear analogs, yet they still possess considerable flexibility. acs.org MD simulations can reveal the different conformations the peptide can adopt in solution or when bound to a target. nih.gov

Key insights from MD simulations of cyclic peptides include:

Conformational Ensembles: MD simulations can generate a representative ensemble of low-energy conformations of the peptide, providing a more realistic picture than a single static structure. nih.gov

Stability of Binding: When simulating a peptide-protein complex, the stability of the complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the peptide and the interface residues over time.

Interaction Dynamics: The simulations can reveal the transient nature of interactions, such as the formation and breaking of hydrogen bonds, and the role of water molecules in mediating interactions.

Flexibility Analysis: The flexibility of different regions of the peptide can be quantified by calculating the root-mean-square fluctuation (RMSF) of each residue.

A typical MD simulation protocol for a cyclic peptide like this compound would involve the parameters summarized in the table below.

| Parameter | Value/Description |

| Force Field | AMBER, CHARMM, or GROMOS |

| Water Model | TIP3P, SPC/E |

| System Size | ~50,000 atoms (peptide in a water box) |

| Simulation Time | 100 ns - 1 µs |

| Temperature | 300 K |

| Pressure | 1 atm |

Quantum Mechanical (QM) Calculations for Reaction Mechanism Elucidation in Peptide Systems

Quantum mechanical (QM) calculations are employed to study the electronic structure of molecules and to elucidate the mechanisms of chemical reactions. For peptide systems, QM methods can provide detailed insights into processes such as peptide bond hydrolysis or enzymatic modifications. While computationally more expensive than molecular mechanics, QM methods offer a much higher level of accuracy for describing bond breaking and formation.

Due to the computational cost, it is often impractical to treat an entire peptide-protein system at the QM level. Therefore, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are frequently used. researchgate.netyoutube.com In a QM/MM approach, the chemically reactive part of the system (e.g., the scissile peptide bond and the catalytic residues of an enzyme) is treated with QM, while the rest of the system is described by a classical MM force field. researchgate.netyoutube.com

QM/MM studies can be used to:

Determine Reaction Pathways: By mapping the potential energy surface, the minimum energy path for a reaction can be identified.

Characterize Transition States: The geometry and energy of the transition state can be calculated, which is crucial for understanding the reaction kinetics. nih.gov

Calculate Activation Energies: The energy barrier for a reaction can be computed and compared with experimental data. nih.gov

For instance, a QM/MM study on the enzymatic cleavage of a peptide bond within a cyclic peptide could investigate the role of active site residues in catalysis.

| Computational Method | Application in Peptide Reaction Studies |

| Density Functional Theory (DFT) | Calculation of ground and transition state energies. |

| Ab initio methods | High-accuracy calculations for small model systems. |

| QM/MM | Investigation of enzymatic reaction mechanisms in a biological environment. researchgate.netyoutube.com |

De Novo Peptide Design and Optimization using Computational Methods

De novo peptide design aims to create novel peptide sequences with desired structures and functions. Computational methods play a pivotal role in this process, enabling the design of peptides with high affinity and specificity for a given target. For cyclic peptides like this compound, computational design can be used to optimize the sequence for improved binding or other properties. nih.govprismbiolab.com

Computational de novo design strategies often involve:

Backbone Scaffolding: Generating or selecting a suitable cyclic backbone structure that can present side chains in a desired orientation.

Sequence Optimization: Using algorithms to search through the vast sequence space to identify sequences that are predicted to fold into the target structure and have favorable interactions with the target molecule.

Energy Function-Based Scoring: Employing energy functions to evaluate the stability of the designed peptide and its complex with the target.

Recent advances in machine learning and artificial intelligence are also being applied to de novo peptide design, further enhancing the ability to design novel and effective peptide therapeutics. mdpi.com

The design of cyclic peptides often leverages the conformational constraints to achieve high stability and binding affinity. nih.govprismbiolab.com For a peptide like this compound, computational design could be used to explore the effects of substituting specific amino acids to enhance its interaction with a target.

| Design Strategy | Description |

| Structure-based Design | Utilizes the 3D structure of the target to design a complementary peptide. |

| Library-based Screening | Computationally screens large virtual libraries of cyclic peptides for potential binders. |

| Fragment-based Design | Assembles small peptide fragments to build a novel cyclic peptide binder. nih.gov |

| Machine Learning-guided Design | Uses trained models to predict the properties of peptide sequences and guide the design process. mdpi.com |

Peptide Engineering, Chemical Modification, and Derivatization of H Cys Arg Glu Ala Gly Arg Lys Ala Cys Oh

Strategies for Enhancing Peptide Stability and Bioavailability (focus on chemical modifications)

Peptides are often limited in their application by poor stability in physiological conditions, primarily due to degradation by proteases. alliedacademies.orgnih.gov Chemical modifications are a primary strategy to overcome these limitations by altering the peptide's structure to be less recognizable by enzymes, thereby improving its stability and bioavailability. alliedacademies.orgbachem.comabyntek.comresearchgate.net

The presence of two cysteine residues at the N- and C-termini of H-Cys-Arg-Glu-Ala-Gly-Arg-Lys-Ala-Cys-OH makes it an ideal candidate for cyclization. This process introduces conformational rigidity, which can significantly enhance stability against enzymatic degradation and may improve binding affinity to biological targets. alliedacademies.orgbiosynth.com

The most direct method for cyclizing this peptide is through the formation of an intramolecular disulfide bridge between the thiol groups (-SH) of the two cysteine residues. creative-proteomics.comfrontiersin.org This oxidation reaction creates a covalent cystine (S-S) bond, resulting in a cyclic structure. frontiersin.orgeurogentec.comgtpeptide.com The formation of this bond is a common strategy for stabilizing peptide and protein structures. creative-proteomics.comtaylorfrancis.com The process can be achieved through various methods, including air oxidation or the use of specific chemical oxidants. taylorfrancis.com

Beyond disulfide bridging, peptide "stapling" offers an alternative method for cyclization. This technique involves cross-linking the two cysteine residues using bifunctional chemical linkers. These linkers can be of varying lengths and chemical compositions, providing a means to fine-tune the peptide's conformation and properties. For instance, hypervalent iodine reagents can be used for Cys-Cys stapling, creating thioalkyne linkers without the need for metal catalysts. nih.govresearchgate.net Another approach involves using perfluoroaryl scaffolds or aryl dihalides, which react with the cysteine thiols to form a stable, rigid bridge. nih.gov These stapling strategies can confer increased helicity, stability, and cellular permeability compared to the native linear peptide. nih.gov

Table 1: Comparison of Cyclization and Stapling Strategies for this compound

| Strategy | Description | Key Features | References |

|---|---|---|---|

| Disulfide Bridge Formation | Oxidation of the two cysteine thiol groups to form a covalent cystine (S-S) bond. | Mimics natural post-translational modification; relatively straightforward synthesis. | creative-proteomics.comfrontiersin.orgeurogentec.comtaylorfrancis.com |

| Perfluoroaryl Stapling | Reaction of cysteine thiols with a perfluoroaromatic compound (e.g., decafluorobiphenyl) to create a stable thioether linkage. | Creates a rigid, hydrophobic staple; can enhance helicity and cell permeability. | nih.gov |

| Hypervalent Iodine-Mediated Stapling | Use of bis-functional hypervalent iodine reagents to link the two cysteine side chains, forming a thioalkyne bridge. | Does not require metal catalysts; works on unprotected peptides; linker can be further functionalized. | nih.govresearchgate.net |

| Palladium-Catalyzed Arylation | Reaction of cysteine thiols with aryl dihalides in the presence of a palladium catalyst under mild aqueous conditions. | Versatile method allowing for different linker lengths and properties. | nih.gov |

A powerful strategy to enhance peptide stability involves the substitution of one or more of the natural L-amino acids in the this compound sequence with non-natural or non-proteinogenic amino acids. abyntek.comnih.gov These modified building blocks can introduce novel chemical properties, steric hindrance, or altered bond geometries that protect the peptide from proteolytic enzymes. nih.govmdpi.com

One common approach is the substitution with D-amino acids. Since proteases are stereospecific for L-amino acids, replacing a residue with its D-enantiomer at a cleavage site can render the peptide resistant to degradation, thereby extending its half-life. nih.gov Another strategy is to incorporate amino acids with modified side chains, such as fluorinated amino acids, or cyclized amino acids like 4-aminopiperidine-4-carboxylic acid (Api), which can enhance helical stability and resistance to digestive enzymes. mdpi.comnih.gov The incorporation of such residues is achieved during solid-phase peptide synthesis (SPPS). abyntek.com More than 200 distinct non-standard amino acids have been successfully incorporated into proteins and peptides, offering a vast toolkit for modifying the properties of this compound. nih.gov

Table 2: Examples of Non-Natural Amino Acids and Their Potential Effects on this compound

| Non-Natural Amino Acid | Potential Position for Substitution | Anticipated Effect | References |

|---|---|---|---|

| D-Alanine | Ala4 or Ala8 | Increases resistance to proteolysis at the substitution site. | nih.gov |

| N-methyl-Arginine | Arg2 or Arg6 | May enhance stability and alter receptor binding affinity. | nih.gov |

| Homoglutamic acid | Glu3 | Modifies side chain length and acidity, potentially altering binding specificity. | cpcscientific.com |

| 4-aminopiperidine-4-carboxylic acid (Api) | Lys7 | Introduces a cyclic constraint, potentially enhancing structural stability and protease resistance. | mdpi.com |

Altering the peptide backbone itself is a fundamental approach to creating peptidomimetics with enhanced stability and bioavailability. abyntek.com These modifications target the amide bonds that are susceptible to enzymatic cleavage.

Other backbone modifications include the introduction of non-peptide bonds to create peptide mimetics, or "peptoids," where the side chain is attached to the backbone nitrogen rather than the alpha-carbon. abyntek.com This structural rearrangement results in molecules that retain the side-chain functionalities of the original peptide but are completely resistant to proteolysis. Site-selective modifications can also transform specific residues; for example, glycine (B1666218) residues can be converted into α-alkyl glycines, which can profoundly affect the peptide's conformation and biological activity. rsc.org

Table 3: Summary of Backbone Modifications for this compound

| Modification | Description | Primary Benefit | References |

|---|---|---|---|

| N-methylation | Addition of a methyl group to a backbone amide nitrogen. | Increases proteolytic stability and membrane permeability. | nih.govresearchgate.netnih.gov |

| Peptoid | Isomeric structure where side chains are on the backbone nitrogen. | Complete resistance to proteases while maintaining side-chain display. | abyntek.com |

| Reduced Amide Bond (ψ[CH2-NH]) | Replacement of the carbonyl (C=O) of an amide bond with a methylene (B1212753) (CH2) group. | Removes the cleavage site for many proteases. | rsc.org |

| Aza-peptides | Replacement of the α-carbon of an amino acid with a nitrogen atom. | Induces specific conformational constraints and improves stability. | rsc.org |

Synthesis of Peptide Conjugates and Probes for Advanced Research Applications

The chemical reactivity of this compound, particularly at its cysteine, lysine (B10760008), and N-terminal residues, allows for its conjugation to various molecular tags and materials. This derivatization is key to producing advanced probes for research.

Attaching fluorescent dyes or biotin (B1667282) molecules to the peptide enables its use in a wide array of biochemical and cell-based assays. These modifications allow for the visualization, tracking, and purification of the peptide.

The thiol groups of the two cysteine residues are excellent handles for selective labeling. biosyntan.de Reagents containing a maleimide (B117702) group react specifically with thiols under mild conditions to form a stable thioether bond. nih.gov This allows for the precise attachment of a fluorescent probe (e.g., fluorescein-5-maleimide) or a biotin tag. nih.gov Alternatively, the primary amine on the side chain of the lysine residue and the N-terminal amine can be targeted for labeling using N-hydroxysuccinimide (NHS) ester derivatives of fluorophores or biotin. biosyntan.de

Biotinylated peptides are invaluable research tools that leverage the extraordinarily high affinity between biotin and proteins like streptavidin or avidin. sigmaaldrich.com This interaction can be used for immobilizing the peptide on surfaces for binding studies, for affinity purification of its binding partners, or for detection in immunoassays. sigmaaldrich.comnih.gov

Table 4: Common Labeling Reagents for this compound

| Label | Reactive Group | Target Residue(s) | Application | References |

|---|---|---|---|---|

| Fluorescein-5-Maleimide | Maleimide | Cys1, Cys9 (thiol) | Fluorescence microscopy, flow cytometry | nih.gov |

| TAMRA-NHS Ester | NHS Ester | Lys7 (ε-amino), N-terminus (α-amino) | Fluorescence polarization, FRET assays | biosyntan.de |

| Biotin-Maleimide | Maleimide | Cys1, Cys9 (thiol) | Affinity purification, surface immobilization, Western blotting | sigmaaldrich.combroadpharm.com |

| Biotin-NHS Ester | NHS Ester | Lys7 (ε-amino), N-terminus (α-amino) | ELISA, streptavidin-based detection systems | sigmaaldrich.com |

Conjugating peptides to nanomaterials creates hybrid systems with novel properties that are highly valuable for developing advanced diagnostic tools. mdpi.comacs.org The unique optical, electronic, and magnetic properties of inorganic nanoparticles can be combined with the specific recognition capabilities of the peptide. mdpi.com

This compound is particularly well-suited for attachment to gold nanoparticles (AuNPs). mdpi.com The thiol groups of the cysteine residues form strong, spontaneous dative bonds with the gold surface, providing a stable and straightforward method of conjugation. nih.gov Functionalizing nanoparticles with this peptide can create "smart" diagnostic probes capable of targeting specific cells or tissues where the peptide's binding partner is expressed. nih.gov These peptide-functionalized nanoparticles can be used as contrast agents in molecular imaging, as recognition elements in biosensors, or as carriers for targeted delivery in research settings. mdpi.comacs.org The synthesis of these conjugates typically involves mixing the peptide with a colloidal solution of the nanoparticles. mdpi.com

Table 5: Nanomaterials for Conjugation with this compound

| Nanomaterial | Conjugation Chemistry | Targeted Peptide Group | Potential Research Application | References |

|---|---|---|---|---|

| Gold Nanoparticles (AuNPs) | Thiol-gold interaction (chemisorption) | Cys1, Cys9 (thiol) | Targeted imaging probes, colorimetric biosensors, drug delivery carriers. | mdpi.comnih.gov |

| Quantum Dots (QDs) | Amide coupling (EDC/NHS chemistry) | Lys7 (ε-amino), N-terminus (α-amino) | Multiplexed cellular imaging due to bright, stable fluorescence. | mdpi.com |

| Mesoporous Silica (B1680970) Nanoparticles (MSNs) | Amide coupling or other covalent linkages to surface functional groups. | Lys7 (ε-amino), N-terminus (α-amino) | High-payload carriers for targeted delivery of therapeutic or imaging agents in research models. | mdpi.com |

| Polymeric Nanoparticles (e.g., PLGA) | Covalent attachment via surface functional groups (e.g., NHS esters). | Lys7 (ε-amino), N-terminus (α-amino) | Controlled release studies, development of targeted therapeutic delivery systems. | mdpi.com |

Advanced Analytical and Bioanalytical Methodologies for Peptide Characterization

High-Resolution Chromatographic Techniques for Purity and Homogeneity Assessment

The assessment of purity and homogeneity is a critical step in the characterization of synthetic peptides. High-resolution chromatographic techniques are indispensable for separating the target peptide from impurities that may arise during synthesis. almacgroup.comalmacgroup.com These impurities can include deletion sequences, insertion sequences, diastereomers, and incompletely deprotected peptides. almacgroup.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most common and powerful techniques for this purpose. almacgroup.combiosynth.com The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, containing an ion-pairing agent such as trifluoroacetic acid (TFA). waters.com

For H-Cys-Arg-Glu-Ala-Gly-Arg-Lys-Ala-Cys-OH, a gradient elution method is typically employed, where the concentration of the organic solvent is gradually increased to elute compounds of increasing hydrophobicity. The high resolution of UPLC, which utilizes smaller particle size columns, allows for faster analysis times and improved separation of closely related impurities. waters.com The detection is usually performed using UV absorbance at 210-230 nm, where the peptide bond absorbs light. almacgroup.com A well-developed HPLC/UPLC method should be able to resolve the main peptide peak from all significant impurities, demonstrating the homogeneity of the sample.

A typical analytical method development process involves screening different columns and mobile phase conditions to achieve optimal separation. almacgroup.com The method should be validated to be "stability-indicating," meaning it can separate the intact peptide from its degradation products. almacgroup.com

Interactive Data Table: Representative HPLC Purity Analysis of this compound

| Peak Number | Retention Time (min) | Area (%) | Identity |

| 1 | 8.5 | 0.2 | Impurity (e.g., Deletion Sequence) |

| 2 | 9.1 | 98.5 | This compound |

| 3 | 9.8 | 0.8 | Impurity (e.g., Oxidized form) |

| 4 | 10.2 | 0.5 | Impurity (e.g., Dimer) |

Note: The data in this table is representative and illustrates a typical purity profile. Actual results will vary based on the synthesis and purification batch.

Advanced Spectroscopic Methods for Identity and Structural Integrity Confirmation

While chromatographic techniques provide information on purity, spectroscopic methods are essential for confirming the identity and structural integrity of the peptide.

Mass Spectrometry (MS) is a cornerstone technique for peptide analysis. Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the peptide with high accuracy. biosynth.com For this compound, the expected monoisotopic mass would be calculated based on its elemental composition. The presence of a peak corresponding to this mass in the ESI-MS spectrum provides strong evidence for the peptide's identity.

Tandem Mass Spectrometry (MS/MS) is employed to confirm the amino acid sequence. polypeptide.com In this technique, the parent peptide ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern, which typically consists of b- and y-type ions resulting from cleavage of the peptide bonds, serves as a fingerprint of the peptide's sequence.